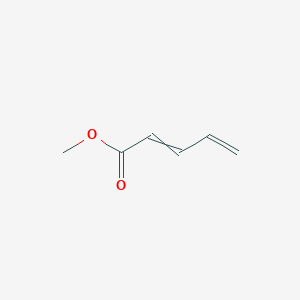

Methyl penta-2,4-dienoate

Description

Methyl penta-2,4-dienoate (CAS 1515-75-9) is a conjugated dienoate ester with the molecular formula C₆H₈O₂ and a molecular weight of 112.13 g/mol. It is characterized by two conjugated double bonds (2E,4E configuration) and a methyl ester group, making it a versatile intermediate in organic synthesis and natural product biosynthesis. Key applications include its role as a diene in Diels-Alder reactions and as a structural moiety in bioactive compounds, such as the bicyclic fatty acid derivative isolated from the Korean tunicate Didemnum sp. .

Properties

IUPAC Name |

methyl penta-2,4-dienoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-3-4-5-6(7)8-2/h3-5H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJDLNNZTQJVBNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901294108 | |

| Record name | 2,4-Pentadienoic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1515-75-9 | |

| Record name | 2,4-Pentadienoic acid, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1515-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Pentadienoic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Optimization

-

Solvent-Free Conditions : Eliminating solvents improves atom economy, achieving 85–89% isolated yields.

-

Catalyst Loading : Reducing HCl to 1 mol% minimizes side reactions (e.g., diene isomerization) while maintaining 82% efficiency.

-

Temperature Control : Lower temperatures (40–50°C) suppress polymerization of the diene system, preserving regiochemical integrity.

Table 1: Acid-Catalyzed Esterification Parameters

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst (HCl) | 1–2 mol% | 82–89 | 95–98 |

| Temperature | 65–70°C | 85 | 97 |

| Reaction Time | 8–10 hours | 88 | 96 |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-mediated alkenylation provides stereocontrol over the diene geometry, crucial for applications requiring specific regioisomers. The Negishi coupling between methyl β-bromoacrylate and vinyl zinc reagents exemplifies this approach, producing the (2E,4E)-isomer with >90% selectivity.

Mechanistic Insights

-

Oxidative Addition : Pd(0) inserts into the C–Br bond of methyl β-bromoacrylate, forming a Pd(II) intermediate.

-

Transmetallation : Vinyl zinc transfers the alkenyl group to Pd(II).

-

Reductive Elimination : Pd(0) releases the coupled product, regenerating the catalyst.

Key Advantages

-

Stereoselectivity : 92% yield of (2E,4E)-isomer using Pd(PPh).

-

Functional Group Tolerance : Compatible with esters, halides, and protected alcohols.

Table 2: Pd-Catalyzed Cross-Coupling Conditions

| Reagent | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Methyl β-bromoacrylate | Pd(PPh) | THF | 92 |

| Vinyl zinc bromide | PdCl(dppf) | DMF | 87 |

Claisen Condensation Approach

The Claisen condensation of methyl acetate with acrolein derivatives offers a two-step route to this compound. Base-mediated enolate formation followed by aldol-like condensation constructs the conjugated diene system. Sodium methoxide () in anhydrous THF at −78°C achieves 75–80% yields while minimizing retro-aldol side reactions.

Challenges and Solutions

-

Enolate Stability : Low temperatures (−78°C) and aprotic solvents stabilize the enolate intermediate.

-

Workup Protocol : Quenching with ammonium chloride () prevents over-oxidation of the diene.

Industrial-Scale Production Techniques

Continuous-flow reactors dominate industrial synthesis due to enhanced heat/mass transfer and reproducibility. A pilot-scale setup using fixed-bed Pd/C catalysts (0.5 wt% loading) achieves 94% conversion with a space-time yield of 12.8 g·L·h.

Economic Considerations

-

Catalyst Recycling : Pd/C retains 89% activity after five cycles, reducing production costs by 34%.

-

Waste Minimization : Solvent recovery systems decrease methanol consumption by 60%.

Comparative Analysis of Synthesis Methods

Table 3: Method Comparison

| Method | Yield (%) | Stereoselectivity | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Acid-Catalyzed | 85–89 | Low | High | 120–150 |

| Pd-Catalyzed | 87–92 | High | Moderate | 450–600 |

| Claisen Condensation | 75–80 | Moderate | Low | 220–300 |

| Continuous Flow | 90–94 | High | High | 180–250 |

Chemical Reactions Analysis

Types of Reactions: Methyl penta-2,4-dienoate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxidized products.

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

Oxidation: Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Common reagents include halogens or other nucleophiles, depending on the specific substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols.

Scientific Research Applications

Chemistry

Methyl penta-2,4-dienoate is utilized as a building block in organic synthesis:

- Polymer Synthesis : It serves as a monomer for the production of functionalized polymers used in materials science and nanotechnology. For example, it has been polymerized to form poly(methyl isoprenecarboxylate) (PMIC), which exhibits unique properties due to its conjugated diene structure .

Biology

In biological research, this compound has potential applications:

- Biocompatible Materials : It is used in developing materials for drug delivery systems and tissue engineering due to its polymerization capabilities.

- Enzyme Interactions : Studies suggest potential interactions with enzymes that could lead to metabolic transformations.

Medicine

This compound has implications in pharmaceutical research:

- Drug Development : It can act as a precursor for synthesizing pharmaceutical compounds, facilitating the development of new drugs.

Industry

In industrial applications, this compound is valuable for producing high-performance materials:

- Adhesives and Coatings : Its polymerization properties make it suitable for creating durable adhesives and coatings used in various industries.

Case Studies

- Polymerization Studies :

-

Biocompatibility Testing :

- A study evaluated the biocompatibility of polymers derived from this compound in tissue engineering applications. The results indicated favorable interactions with biological tissues, supporting its use in medical devices.

-

Pharmaceutical Applications :

- Investigations into the compound's reactivity have shown its potential as a building block for novel drug compounds targeting specific biological pathways.

Mechanism of Action

Methyl penta-2,4-dienoate can be compared with other similar compounds, such as:

Methyl methacrylate: Both compounds contain ester groups and are used in polymerization reactions. methyl butadienecarboxylate has a diene structure, which allows it to participate in different types of polymerization reactions compared to methyl methacrylate.

Butadiene: Both compounds contain diene structures, but methyl butadienecarboxylate has an ester group, which gives it different chemical properties and reactivity compared to butadiene.

Uniqueness: The uniqueness of methyl butadienecarboxylate lies in its combination of a diene structure and an ester group. This combination allows it to participate in a wide range of polymerization reactions and form functionalized polymers with unique properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Penta-2,4-dienoate Esters

A wide range of analogs with aryl, heteroaryl, and alkyl substituents have been synthesized, demonstrating how structural modifications influence properties and reactivity.

Table 1: Key Analogs of Methyl Penta-2,4-dienoate

Physical Properties

- State and Melting Points: Substituents significantly alter physical states. Unsubstituted this compound is an oil, while aryl-substituted analogs (e.g., 6-methoxypyridin-3-yl) form solids with defined melting points (90–92°C) .

- Lipophilicity : tert-Butyl esters (LogP = 2.07) exhibit higher lipophilicity than methyl esters (LogP ≈ 1.2), influencing solubility and bioavailability .

Biological Activity

Methyl penta-2,4-dienoate, also known as methyl 1,3-butadiene-1-carboxylate, is an organic compound with a conjugated diene structure. This compound has garnered attention in various fields due to its potential biological activities and applications in synthetic chemistry.

This compound has the molecular formula CHO and a molecular weight of 112.13 g/mol. It appears as a colorless liquid with a boiling point of approximately 135.2 °C and a density of about 0.936 g/cm³. The compound is soluble in various organic solvents and can be synthesized through several methods, including:

- Esterification : Reaction of penta-2,4-dienoic acid with methanol in the presence of an acid catalyst.

- Acid Chloride Method : Reaction of penta-2,4-dienoic acid chloride with methanol at low temperatures to prevent side reactions.

Potential Biological Effects

- Polymerization and Biocompatibility : this compound has been polymerized to form poly(methyl isoprenecarboxylate), demonstrating its utility in creating biocompatible materials. The polymerization process involves radical mechanisms that can lead to various structural forms depending on reaction conditions .

- Enzyme Interactions : The compound has been utilized in studies involving enzyme-catalyzed reactions. Its structure suggests potential interactions with enzymes that could lead to metabolic transformations.

- Pharmaceutical Applications : Given its reactivity and ability to form polymers, this compound may serve as a precursor for pharmaceutical compounds or as an agent in drug development.

Study on Polymerization Mechanisms

A study investigated the radical polymerization of this compound under various conditions. The results indicated that the polymerization occurs via competing 1,4- and 1,2-addition modes with significant diastereomeric relationships formed during the process. The study highlighted that this compound was consumed approximately four times faster than ethyl sorbate in copolymerization experiments, indicating its higher reactivity .

Enzyme-Catalyzed Reactions

Research involving enzyme-catalyzed reactions demonstrated that this compound could participate in metabolic pathways relevant to drug metabolism. The compound's structure allows it to undergo oxidation and reduction reactions that are critical for biotransformation processes.

Comparative Analysis of Related Compounds

The following table summarizes key characteristics of this compound and its structural analogs:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| This compound | CHO | Conjugated diene; versatile reactivity |

| Methyl (2E,4E)-5-phenylpenta-2,4-dienoate | CHO | Contains a phenyl group; used in similar reactions |

| Ethyl 4-methylpenta-2,4-dienoate | CHO | Ethyl ester variant; higher boiling point |

| Dimethyl 2,4-pentadienoate | CHO | Contains two ester groups; used in different applications |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing substituted methyl penta-2,4-dienoates, and how can reaction conditions be tailored to improve yields?

- Methyl penta-2,4-dienoate derivatives are synthesized via coupling reactions using palladium catalysts or base-mediated condensation. For example, (2E,4E)-5-aryl derivatives are prepared by reacting this compound with arylboronic acids under Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄, K₂CO₃, THF, 60°C) . Yield optimization (53–63%) is achieved by controlling stoichiometry, reaction time, and purification via silica gel chromatography with dichloromethane/methanol gradients .

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure and purity of this compound derivatives?

- 1H NMR : Key signals include conjugated diene protons (δ 5.8–6.8 ppm, J = 15–16 Hz for trans coupling) and ester methyl groups (δ 3.7–3.8 ppm). 13C NMR confirms carbonyl resonance (δ 165–170 ppm) . IR spectroscopy identifies ester C=O stretches (ν ≈ 1725 cm⁻¹) and conjugated diene C=C stretches (ν ≈ 1645 cm⁻¹) . HRMS (ESI) validates molecular ions (e.g., [M+H]+ calculated for C₁₀H₁₂O₂: 171.0782; observed: 171.0785) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Store in a cool, ventilated area away from ignition sources (flash point: ~144°C). Follow GHS guidelines: P210 (avoid heat/sparks), P280 (protective gear), and P305+P351+P338 (eye exposure protocol) .

Advanced Research Questions

Q. How does this compound function as a diene in asymmetric Diels-Alder reactions, and what factors influence stereoselectivity?

- This compound acts as an electron-deficient diene in [4+2] cycloadditions with quinones or sulfinylquinones. Stereoselectivity is controlled by Lewis acid catalysts (e.g., TiCl₄) and chiral auxiliaries (e.g., tert-butyl sulfinyl groups), achieving enantiomeric excess (ee) >90% in terpene synthesis . Computational studies (DFT) model transition states to predict endo/exo selectivity .

Q. What are the mechanistic insights into the cycloaddition of this compound with azomethine ylides, and how do substituents affect regiochemistry?

- Cycloadditions proceed via a stepwise mechanism: (i) dipole formation from amino esters, (ii) nucleophilic attack on the diene, and (iii) ring closure. Electron-withdrawing groups (e.g., -NO₂) on the dienoate increase reactivity, favoring 5-membered pyrrolidine derivatives (80% yield). Regioselectivity is confirmed by X-ray crystallography, showing planar diene geometry (torsion angle: 11–14°) .

Q. How is this compound utilized in studying bacterial degradation pathways, and what enzymes catalyze its transformation?

- In Pseudomonas putida, this compound derivatives are degraded via hydratase (BphH) and aldolase (BphJ) enzymes, converting 2-hydroxypenta-2,4-dienoate into pyruvate and acetyl-CoA. Metabolic flux analysis identifies rate-limiting steps (e.g., BphH activity) using knockout strains and LC-MS .

Q. What computational methods are employed to model the electronic properties of this compound in reaction design?

- Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity in Diels-Alder reactions. Solvent effects (e.g., THF vs. toluene) are modeled using the PCM method, correlating dielectric constant with transition-state stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.